molecular formula C5H12ClNO3 B2664720 (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hcl CAS No. 2231249-10-6

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hcl

Cat. No.: B2664720
CAS No.: 2231249-10-6
M. Wt: 169.61
InChI Key: JWMNLDPWYMQUBU-AENDTGMFSA-N
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Description

The compound you mentioned is an amino acid derivative. Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left. The human body uses amino acids to make proteins to help the body grow, break down food, and repair body tissue .


Synthesis Analysis

The synthesis of amino acids typically involves the reductive amination of alpha-keto acids. Alpha-keto acids are organic compounds that contain a carboxylic acid functional group and a ketone functional group. In the presence of an amine source and a reducing agent, alpha-keto acids can be converted into amino acids .


Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain (R group) that varies between different amino acids .


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, decarboxylation, deamination, and side chain reactions. The specific reactions that an amino acid can undergo depend on the nature of its side chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on their molecular structure. These properties include solubility in water, melting point, and isoelectric point. The isoelectric point is the pH at which the amino acid has no net charge .

Scientific Research Applications

Quantitative Determination in Wine and Alcoholic Beverages

Research by Gracia-Moreno et al. (2015) developed a method for the quantitative determination of various hydroxy acids, including 3-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This study is significant for understanding the sensory effects of these acids in beverages. The method involves solid-phase extraction and GC-MS analysis, demonstrating the importance of these acids in the flavor profile of wines and beers (Gracia-Moreno, Lopez, & Ferreira, 2015).

X-ray Structure Determination

Nakamura et al. (1976) conducted an X-ray structure determination of a component in bestatin, a derivative related to 2-amino-3-hydroxy-4-phenylbutanoic acid. This study's findings have implications for understanding the stereochemistry of bioactive compounds and their interactions with biological molecules (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Biocatalysis for Amino Acid Synthesis

Hernández et al. (2017) explored the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid variants using a biocatalytic approach. This research highlights the compound's role as a chiral building block in drug development and the synthesis of industrial products, demonstrating the utility of enzymes in achieving selective chemical transformations (Hernández, Bujons, Joglar, Charnock, María, Fessner, & Clapés, 2017).

Corrosion Inhibition

Loto (2017) studied the corrosion inhibition effect of 2-amino-4-methylpentanoic acid on high carbon steel in hydrochloric acid, showcasing the potential non-toxic application of amino acids in protecting metals from corrosion. This study underscores the importance of amino acids as eco-friendly corrosion inhibitors (Loto, 2017).

Synthetic Applications

Kato et al. (1980) provided a synthetic route for threo-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, demonstrating the compound's relevance in the synthesis of aminopeptidase inhibitors. The method involves regiospecific ring-opening of epoxy acids, highlighting the strategic approaches to synthesizing biologically active amino acids (Kato, Saino, Nishizawa, Takita, & Umezawa, 1980).

Mechanism of Action

In the body, amino acids are involved in a variety of physiological processes, including protein synthesis, neurotransmitter regulation, and immune system function. The specific mechanism of action of an amino acid depends on its physiological role .

Safety and Hazards

Like all chemicals, amino acids should be handled with care. Some amino acids can be hazardous in large amounts. Always refer to the safety data sheet (SDS) for information on the hazards and safe handling of specific amino acids .

Future Directions

The study of amino acids continues to be a vibrant field of research. Future directions may include the development of new synthesis methods, the discovery of novel physiological roles for amino acids, and the design of amino acid-based drugs .

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMNLDPWYMQUBU-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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